1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)-

Descripción

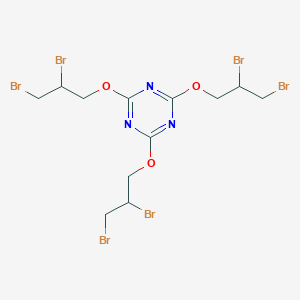

1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- (CAS: 13433-92-6) is a brominated triazine derivative characterized by a central 1,3,5-triazine ring substituted with three 2,3-dibromopropoxy groups. This compound is structurally optimized for flame-retardant applications due to its high bromine content (64.7% by molecular weight), which enhances its ability to inhibit combustion by releasing bromine radicals that scavenge free radicals in the gas phase .

Propiedades

IUPAC Name |

2,4,6-tris(2,3-dibromopropoxy)-1,3,5-triazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br6N3O3/c13-1-7(16)4-22-10-19-11(23-5-8(17)2-14)21-12(20-10)24-6-9(18)3-15/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPDOFDRVXJYOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)Br)OC1=NC(=NC(=N1)OCC(CBr)Br)OCC(CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br6N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452860 | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

728.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52434-59-0 | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- involves the reaction of cyanuric chloride with 2,3-dibromopropanol under controlled conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with 2,3-dibromopropoxy groups. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products .

Análisis De Reacciones Químicas

1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- undergoes several types of chemical reactions, including:

Debromination: This reaction involves the removal of bromine atoms from the compound, often facilitated by UV irradiation or the presence of hydroxyl radicals.

Dehydrobromination: The elimination of hydrogen bromide from the compound, which can be induced by heat or the presence of a base.

Common reagents used in these reactions include hydrogen peroxide for generating hydroxyl radicals and bases like sodium hydroxide for dehydrobromination. The major products formed from these reactions include debrominated and hydroxylated derivatives of the original compound .

Aplicaciones Científicas De Investigación

1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- primarily involves its ability to release bromine radicals upon heating. These bromine radicals act as flame retardants by interfering with the combustion process, inhibiting the formation of free radicals that propagate the fire. The compound also forms a protective char layer on the surface of the material, further preventing the spread of flames .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table compares key attributes of 1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- with analogous brominated triazines and related flame retardants:

Key Observations:

- Bromine Content and Efficacy: The target compound’s bromine content (64.7%) is lower than 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (72.3%) but higher than 2,4,6-tris(4-bromophenyl)-1,3,5-triazine (43.8%). The 2,3-dibromopropoxy substituents likely enhance solubility in polymer matrices compared to bulkier tribromophenoxy groups .

- Synthetic Pathways: Synthesis likely involves nucleophilic substitution of 1,3,5-triazine with 2,3-dibromopropanol, analogous to methods used for bis-triazine bromination in . This contrasts with cross-coupling strategies for aryl-substituted triazines (e.g., 4-bromophenyl derivative in ) .

Environmental and Health Considerations

- Persistence : Brominated triazines with alkoxy substituents (e.g., 2,3-dibromopropoxy) exhibit higher environmental mobility compared to aryl-substituted analogs, increasing bioaccumulation risks .

- Toxicity : The presence of antimony in stibine analogs (e.g., ) introduces additional toxicity concerns, whereas triazine-centered compounds may degrade into less hazardous byproducts .

Actividad Biológica

1,3,5-Triazine, specifically 2,4,6-tris(2,3-dibromopropoxy)- (CAS Number: 52434-59-0), is a brominated compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and other pharmacological effects. The compound's structure and its implications for biological activity will also be discussed.

- Molecular Formula : C12H15Br6N3O

- Molecular Weight : 728.6898 g/mol

- Structural Characteristics : The presence of multiple bromine atoms and a triazine core contributes to the compound's unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that triazine derivatives exhibit a wide range of biological activities due to their ability to interact with various biological targets. The specific compound 2,4,6-tris(2,3-dibromopropoxy)- has been studied for its potential in several areas:

Antimicrobial Activity

- Mechanism of Action : The compound's brominated structure enhances its ability to disrupt microbial membranes and inhibit enzymatic functions critical for microbial survival.

- Case Studies :

- A study demonstrated that triazine derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- In vitro tests indicated effective antifungal properties against common pathogens such as Candida albicans.

Anticancer Activity

- Targeting Cancer Cells : Research has shown that triazine derivatives can selectively target cancer cells while minimizing toxicity to normal cells.

- Inhibition of Tumor Growth :

- In vitro assays revealed that 2,4,6-tris(2,3-dibromopropoxy)- exhibited cytotoxic effects on various cancer cell lines (e.g., breast cancer MCF-7 cells).

- The compound demonstrated an IC50 value of approximately 14.85 µM against MCF-7 cells, indicating potent anticancer activity.

Data Tables

| Biological Activity | Target Organism/Cell Line | IC50/Effectiveness |

|---|---|---|

| Antibacterial | E. coli | Effective |

| Antifungal | C. albicans | Effective |

| Anticancer | MCF-7 | IC50 = 14.85 µM |

| Anticancer | HeLa | IC50 = 2.21 µg/mL |

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of 1,3,5-triazine derivatives:

- Antiviral Properties : Triazines have shown potential in inhibiting viral replication mechanisms.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production in immune cells.

- Enzyme Inhibition : Triazines can inhibit enzymes involved in tumorigenesis and microbial metabolism.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)-, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution using cyanuric chloride and 2,3-dibromopropanol under basic conditions. Key steps include refluxing in anhydrous solvents (e.g., THF or DCM) with a triethylamine catalyst to neutralize HCl byproducts. Purification involves recrystallization from ethanol or column chromatography using silica gel with a hexane/ethyl acetate gradient .

- Optimization : Monitor reaction kinetics via HPLC or NMR to ensure complete substitution. Purity >98% is achievable through repeated recrystallization or preparative HPLC .

Q. What analytical techniques are critical for characterizing this compound?

- Key Techniques :

Q. What are the primary research applications of this compound in material science?

- Applications :

- Flame Retardants : Acts as a brominated additive in polymers due to its high thermal stability and radical-scavenging properties .

- Coordination Chemistry : Forms complexes with transition metals (e.g., Fe³⁺, Cu²⁺) for catalytic or sensing applications .

- Environmental Studies : Used as a model compound for analyzing brominated flame retardant degradation pathways .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced flame-retardant properties?

- Methodology : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) and predict thermal degradation behavior. Molecular dynamics simulations can model polymer compatibility and migration resistance. Experimental validation involves thermogravimetric analysis (TGA) and cone calorimetry .

- Case Study : A 2024 study combined DFT with experimental TGA to optimize substituent groups, reducing toxic byproduct formation during combustion .

Q. What experimental strategies resolve contradictions in degradation kinetics reported across studies?

- Contradictions : Discrepancies in half-life values (e.g., aqueous vs. soil matrices) may arise from varying pH, light exposure, or microbial activity.

- Resolution :

Standardize degradation assays (e.g., OECD Guideline 307 for soil).

Use isotopically labeled analogs (e.g., ¹³C-triazine) to track degradation pathways via LC-MS/MS.

Compare results with structurally similar triazines (e.g., 2,4,6-tribromophenoxy derivatives) to identify substituent-specific effects .

Q. How does the compound interact with biological systems, and what are the implications for ecotoxicology?

- Mechanism : The bromopropoxy groups enhance lipophilicity, enabling bioaccumulation in lipid-rich tissues. In vitro assays (e.g., zebrafish embryo toxicity) show dose-dependent developmental abnormalities.

- Methodology :

- Metabolomics : Identify metabolites using high-resolution mass spectrometry (HRMS).

- Gene Expression Analysis : Quantify oxidative stress markers (e.g., SOD, CAT) via qPCR .

Q. What advanced separation techniques are effective for isolating degradation byproducts?

- Techniques :

- 2D-LC (HILIC × RP) : Resolves polar and nonpolar byproducts.

- Ion Mobility Spectrometry (IMS) : Differentiates isomers with identical m/z ratios.

- Reference : A 2023 study achieved 99% separation efficiency using HILIC-IMS-MS for brominated triazine byproducts .

Methodological Guidance for Data Interpretation

Q. How to address variability in metal-binding affinity studies?

- Issue : Conflicting logK values for metal complexes (e.g., Fe³⁺ vs. Cu²⁺).

- Solutions :

- Control ionic strength and pH (use buffers like Tris-HCl).

- Validate via isothermal titration calorimetry (ITC) alongside spectroscopic methods (UV-Vis, EPR) .

Q. What statistical approaches are suitable for optimizing reaction conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.